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Compound of Interest

Compound Name:
5-(Dimethylamino)-2-

hydroxybenzoic acid

Cat. No.: B8739343

Get Quote

Executive Summary
5-(Dimethylamino)-2-hydroxybenzoic acid (CAS 40909-34-0) exhibits a dichotomous

solubility profile characteristic of zwitterionic amino-salicylates. It demonstrates high solubility in

dimethyl sulfoxide (DMSO), making it the preferred solvent for stock solution preparation (>20

mg/mL), while showing limited, pH-dependent solubility in water (<1 mg/mL at neutral pH).

Successful handling requires understanding the zwitterionic lattice energy that impedes

aqueous dissolution and the dipolar aprotic disruption that facilitates solvation in DMSO. This

guide provides the mechanistic basis for these properties and validated protocols for stock

preparation to prevent "compound crash" (precipitation) during biological assays.

Physicochemical Characterization
To predict solubility behavior, we must analyze the functional groups and their ionization states.
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Property Value (Estimated/Analog*) Implication for Solubility

Molecular Weight ~181.19 g/mol
Small molecule; kinetics of

dissolution should be rapid.

LogP (Octanol/Water) ~2.1

Moderately lipophilic. Higher

than 5-aminosalicylic acid (1.

[1][2][3]2) due to methyl

groups. Indicates poor

aqueous solubility.[4]

pKa (Carboxyl) ~2.5 – 3.0
Deprotonated (

) at neutral pH.

pKa (Aniline N) ~5.0 – 5.6

Partially protonated (

) at acidic pH; neutral at

physiological pH.

pKa (Phenol) ~13.0
Protonated (

) at physiological pH.

Dominant Species (pH 7) Anionic/Neutral Equilibrium

The molecule exists largely as

a mono-anion or neutral

species, reducing aqueous

solubility compared to fully

ionized salts.

*Values based on structural analogs (Mesalamine, N,N-dimethylaniline) and computed

descriptors.

Mechanistic Insight: The Zwitterion Trap
In water at pH ~4-6 (near its isoelectric point), the molecule adopts a zwitterionic character

(internal salt form between the amine and carboxyl). This creates a strong crystal lattice energy

driven by intermolecular ionic bonds. Water molecules, despite being polar, struggle to disrupt

this lattice without pH adjustment.
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In contrast, DMSO acts as a Lewis base with a high dipole moment. It effectively solvates the

polarizable aromatic system and disrupts the hydrogen bonding network of the crystal lattice

without relying on ionization, leading to high solubility.

Solubility Profile: Water vs. DMSO[6]
Comparative Data Table

Solvent
Solubility Limit
(25°C)

Solvation
Mechanism

Stability

Water (pH 7.0) Low (< 1 mg/mL)

Hydrophobic effect

dominates; high lattice

energy inhibits

dissolution.

Stable, but prone to

microbial growth if

non-sterile.

Water (pH < 2) High (> 10 mg/mL)

Protonation of amine (

) breaks lattice; forms

soluble cation.

Acid-catalyzed

hydrolysis risk over

time.

Water (pH > 8) High (> 10 mg/mL)

Deprotonation of

carboxyl/phenol forms

soluble anion.

Oxidation risk

(quinone formation) at

high pH.

DMSO High (> 50 mg/mL)

Dipolar aprotic

interaction; disruption

of

-stacking.

Hygroscopic; absorbs

water which can

trigger precipitation.

Ethanol
Moderate (~5-10

mg/mL)
Amphiphilic solvation.

Good for intermediate

dilutions.

Visualization: Solvation Equilibrium
The following diagram illustrates the competing forces determining solubility in different

environments.
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Caption: Equilibrium states showing the high barrier to aqueous dissolution at neutral pH

versus the effective solvation in acidic media or DMSO.

Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
(DMSO)
Objective: Create a stable, high-concentration stock for downstream applications.

Calculate Mass: For 10 mL of 100 mM stock:

Weighing: Weigh ~181.2 mg of 5-(dimethylamino)-2-hydroxybenzoic acid powder into a

sterile, amber glass vial (light sensitive).

Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture,

>99.9%).

Note: Avoid "wet" DMSO; water content >0.1% can reduce solubility and stability.

Dissolution: Vortex vigorously for 30-60 seconds. The powder should dissolve rapidly to form

a clear, slightly off-white to yellowish solution.

Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
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Protocol B: Aqueous Dilution & "Crash" Prevention
Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS) for biological assays without

precipitation.

The Risk: Direct addition of high-concentration DMSO stock to PBS can cause local

supersaturation and immediate precipitation (the "crash"), which may not re-dissolve.

Step-by-Step Workflow:

Intermediate Dilution (Optional but Recommended): Dilute the 100 mM DMSO stock 1:10 in

pure Ethanol or DMSO to create a 10 mM working solution. This reduces the viscosity shock.

Rapid Dispersion:

Place the aqueous buffer (PBS/Media) on a magnetic stirrer or vortex.

Slowly inject the stock solution sub-surface into the swirling buffer.

Do not drop the stock on top of the static buffer surface.

Limit Final DMSO Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) to

avoid solvent toxicity in cells, unless controls prove otherwise.

Visual Check: Inspect for turbidity immediately. If cloudy, the compound has crashed.

Remedy: Adjust pH. If the assay permits, raise pH to 7.4-8.0 or lower to <4.0 to ionize the

compound.

Protocol C: Saturation Solubility Determination (Shake-
Flask)
Objective: Empirically determine the exact solubility limit in a specific buffer.

Excess Addition: Add excess solid compound (~10 mg) to 1 mL of the target solvent (Water,

PBS, or DMSO).

Equilibration: Shake at 25°C for 24 hours (orbital shaker).
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Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter (low binding) to

remove undissolved solids.

Critical: Pre-saturate the filter with a small amount of solution to prevent drug loss to the

membrane.

Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV

(Detection ~254 nm or 300 nm). Compare peak area against a standard curve prepared in

DMSO.

Implications for Drug Development
Formulation Strategy
For in vivo delivery, simple aqueous solutions are likely unviable due to low solubility at

physiological pH.

Recommendation: Use salt forms (Sodium or Hydrochloride salts) to improve aqueous

solubility.

Alternative: Use excipients like cyclodextrins (HP-β-CD) or cosolvents (PEG400/Water

20:80) to maintain solubility.

Assay Validity
Researchers often assume that if a compound dissolves in the DMSO stock, it remains

dissolved in the assay media.

Warning: 5-(dimethylamino)-2-hydroxybenzoic acid may precipitate as invisible micro-

crystals upon dilution into neutral media, leading to false negatives (compound not available

to target) or false positives (crystals causing physical cell damage or light scattering

artifacts).

Control: Always run a "media only" solubility check (Protocol C) at the highest test

concentration.

Stability
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Oxidation: Amino-salicylates are prone to oxidation (browning) in solution. Keep DMSO

stocks under inert gas (Argon/Nitrogen) and protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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